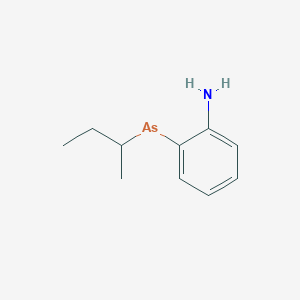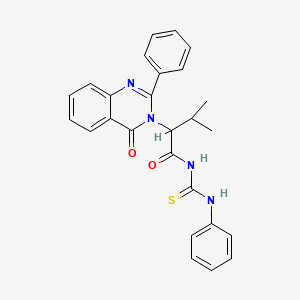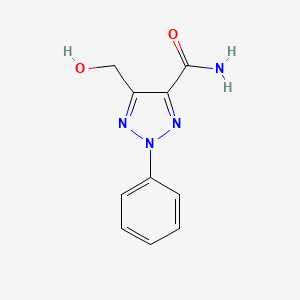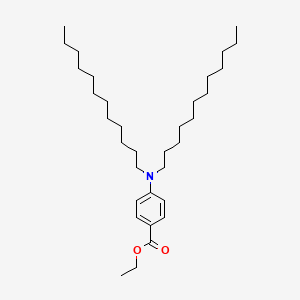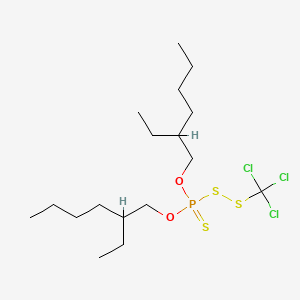oxophosphanium CAS No. 67276-97-5](/img/structure/B14473122.png)
[(Azepan-1-yl)methyl](ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azepan-1-yl)methyloxophosphanium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methyl group, an ethoxy group, and an oxophosphanium moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)methyloxophosphanium typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the Ethoxy Group: The ethoxy group can be added through etherification reactions using ethanol and an appropriate catalyst.
Formation of the Oxophosphanium Moiety: The oxophosphanium group can be synthesized by reacting phosphorus oxychloride with suitable nucleophiles.
Industrial Production Methods
Industrial production of (Azepan-1-yl)methyloxophosphanium may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Azepan-1-yl)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
(Azepan-1-yl)methyloxophosphanium has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Azepan-1-yl)methyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(Azepan-1-yl)methyloxophosphanium can be compared with other similar compounds, such as:
(Piperidin-1-yl)methyloxophosphanium: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
(Morpholin-1-yl)methyloxophosphanium: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
(Pyrrolidin-1-yl)methyloxophosphanium: Features a five-membered pyrrolidine ring.
The uniqueness of (Azepan-1-yl)methyloxophosphanium lies in its seven-membered azepane ring, which imparts distinct chemical properties and reactivity compared to its six- and five-membered counterparts.
Properties
CAS No. |
67276-97-5 |
|---|---|
Molecular Formula |
C9H19NO2P+ |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
azepan-1-ylmethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H19NO2P/c1-2-12-13(11)9-10-7-5-3-4-6-8-10/h2-9H2,1H3/q+1 |
InChI Key |
IVBRQLSLPMKATD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


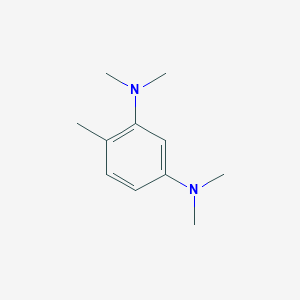
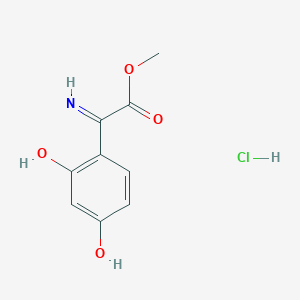
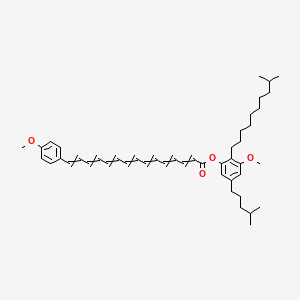
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
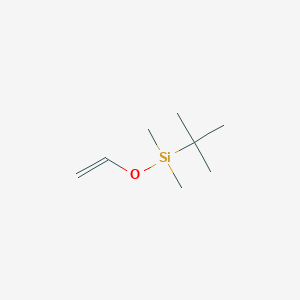

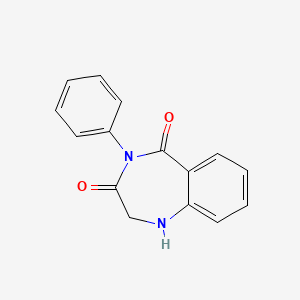

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
